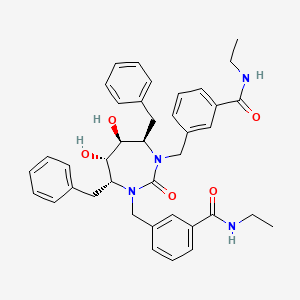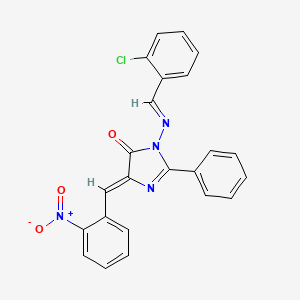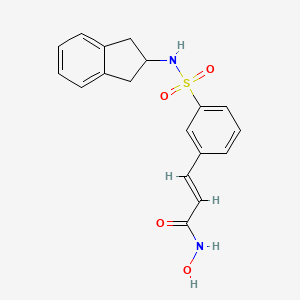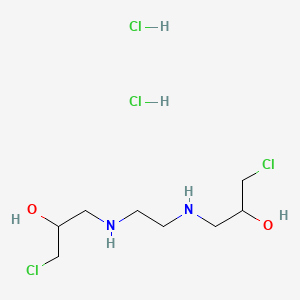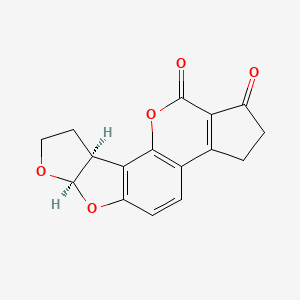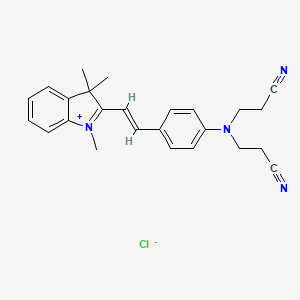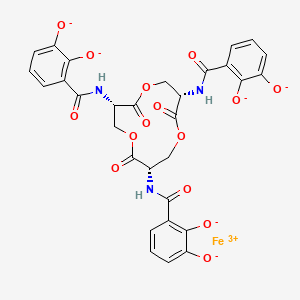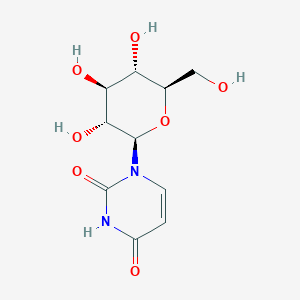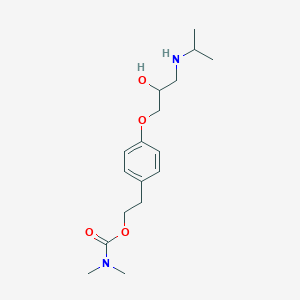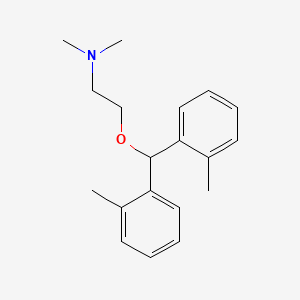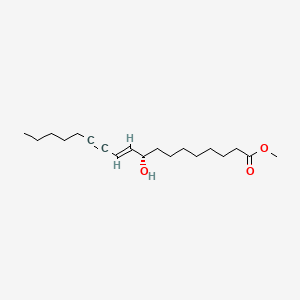
Methyl helenynolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl helenynolate is an organic compound with the molecular formula C19H32O3 It is a derivative of helenynolate, characterized by the presence of a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl helenynolate can be synthesized through the base-catalyzed isomerization of epoxy-esters. One common method involves the partial synthesis from methyl crepenynate . The reaction typically requires a base catalyst to facilitate the isomerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of the base-catalyzed isomerization process.
Chemical Reactions Analysis
Types of Reactions
Methyl helenynolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl helenynolate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of methyl helenynolate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of enzyme activity and interaction with cellular receptors. These interactions can lead to various biological responses, including anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl coriolate: Another epoxy-ester derivative with similar chemical properties.
Methyl vernolate: A related compound used in similar synthetic processes.
Uniqueness
Methyl helenynolate is unique due to its specific molecular structure and the presence of the methyl ester group, which imparts distinct chemical and biological properties
Properties
CAS No. |
870-09-7 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
methyl (E,9S)-9-hydroxyoctadec-10-en-12-ynoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b15-12+/t18-/m1/s1 |
InChI Key |
FELTUBZGYRTKDL-NKAIQICCSA-N |
Isomeric SMILES |
CCCCCC#C/C=C/[C@H](CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC#CC=CC(CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


